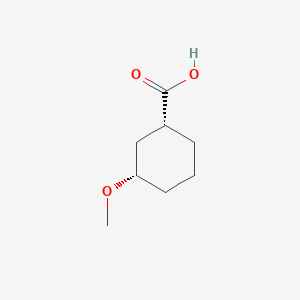

cis-3-Methoxycyclohexanecarboxylicacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,3S)-3-methoxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-7-4-2-3-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWNRNMMEKTYGM-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCC[C@H](C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Cis 3 Methoxycyclohexanecarboxylic Acid in Stereochemistry

The conformational isomerism of the cyclohexane (B81311) ring (chair, boat, twist-boat) further complicates the stereochemical landscape. The substituents' preference for either an axial or equatorial position can significantly impact the molecule's stability and reactivity. For cis-3-Methoxycyclohexanecarboxylic acid, the interplay between the two functional groups and their preferred conformations is a key area of study. Understanding these stereochemical nuances is fundamental for the rational design of molecules with specific three-dimensional structures, a critical aspect of modern drug discovery and material science. Research into related cis-substituted cyclohexanecarboxylic acids has shown that cis isomers can exhibit markedly different properties, such as liquid-crystal characteristics, compared to their trans counterparts. osti.gov

Historical Development of Research on Methoxycyclohexanecarboxylic Acids

Early investigations into methoxycyclohexanecarboxylic acids were foundational in understanding the stereochemistry and reactivity of substituted cyclohexanes. A notable study by Donald S. Noyce and Harold I. Weingarten in 1957 explored the rearrangement of methoxycyclohexanecarboxylic acids, providing valuable insights into their configurational stability and transformations. acs.org This early work laid the groundwork for subsequent research on the synthesis and characterization of these compounds.

Much of the historical and ongoing research has focused on the synthesis of stereochemically pure isomers, a challenging but critical endeavor. Patents related to the synthesis of similar compounds, such as cis-3-hydroxycyclohexanecarboxylic acid derivatives, highlight the difficulties in separating cis and trans isomers and resolving racemic mixtures. google.comgoogle.com These documents underscore the importance of developing efficient stereoselective synthetic methods to access specific isomers for applications in pharmaceuticals and other areas. The methods often involve multi-step syntheses and challenging purifications, indicating a long-standing interest in overcoming these synthetic hurdles. google.com

Scope and Objectives of Academic Inquiry on Cis 3 Methoxycyclohexanecarboxylic Acid

Established Synthetic Pathways and Precursor Chemistry

The foundational approaches to synthesizing 3-methoxycyclohexanecarboxylic acid often involve the modification of readily available cyclohexane (B81311) derivatives. Early methods focused on the reaction of cyclohexanecarboxylic acid precursors with methanol (B129727) under acidic conditions to introduce the methoxy group. These initial explorations laid the groundwork for the more refined synthetic strategies used today.

Direct synthesis strategies for cis-3-Methoxycyclohexanecarboxylic acid often begin with precursors like 3-methoxybenzoic acid. A common method involves the hydrogenation of the aromatic ring. For instance, the reduction of m-methoxybenzoic acid using sodium in liquid ammonia (B1221849) can yield methyl 3-oxocyclohexanecarboxylate, which can be further processed. google.com Another approach is the catalytic hydrogenation of m-hydroxybenzoic acid, often using a platinum oxide (PtO₂) catalyst in a solvent like ethanol, followed by methylation of the hydroxyl group. google.com However, this hydrogenation can lead to a mixture of cis and trans isomers, necessitating purification steps to isolate the desired cis isomer. google.com

A notable two-step hydrogenation process can be adapted to produce 3-methoxycyclohexanecarboxylic acid by starting with 3-methoxybenzenecarboxylic acid. This involves the hydrogenation of both the aromatic ring and, if necessary, further reduction of the carboxylic acid group.

| Starting Material | Reagents and Conditions | Product | Reference |

| m-Methoxybenzoic acid | Sodium in liquid ammonia, then esterification | Methyl 3-oxocyclohexanecarboxylate | google.com |

| m-Hydroxybenzoic acid | 1. PtO₂, Ethanol; 2. Methylating agent | cis/trans-3-Hydroxycyclohexanecarboxylic acid | google.com |

| 3-Methoxybenzenecarboxylic acid | Two-step hydrogenation | 3-Methoxycyclohexanecarboxylic acid |

Convergent and divergent strategies offer efficient pathways to various stereoisomers of 3-methoxycyclohexanecarboxylic acid and related structures. In a divergent approach, a common intermediate is synthesized and then elaborated into multiple target molecules. For example, a racemic mixture of cis-3-hydroxycyclohexanecarboxylic acid can be synthesized and then resolved into its enantiomers, which can subsequently be methylated to yield the corresponding enantiomers of cis-3-methoxycyclohexanecarboxylic acid. google.com

Convergent syntheses, on the other hand, involve the separate synthesis of fragments of the molecule, which are then combined. While less common for a relatively small molecule like 3-methoxycyclohexanecarboxylic acid, principles of convergent design are applied in the synthesis of more complex molecules where this acid is used as a building block.

Stereoselective and Enantioselective Synthesis Approaches

Achieving specific stereochemistry is often crucial for the biological activity of molecules derived from this acid. Therefore, significant research has focused on methods that control the spatial arrangement of the substituents on the cyclohexane ring.

Diastereoselective synthesis aims to preferentially form one diastereomer over others. In the context of 3-substituted cyclohexanecarboxylic acids, this often involves controlling the relative orientation (cis or trans) of the substituents. The hydrogenation of substituted benzoic acids can be influenced by the choice of catalyst and reaction conditions to favor the formation of the cis isomer. However, achieving high diastereoselectivity can be challenging, and often results in mixtures that require separation. google.com

Cascade reactions, such as the double Michael addition, have been employed for the diastereoselective synthesis of highly substituted cyclohexanone (B45756) skeletons, which can be precursors to the desired carboxylic acids. beilstein-journals.orgd-nb.info These reactions can proceed with high to complete diastereoselectivity, offering a powerful tool for constructing the cyclohexane core with defined stereochemistry. beilstein-journals.orgd-nb.info

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are employed to separate them. A classical method is the formation of diastereomeric salts. libretexts.org This involves reacting the racemic carboxylic acid with a chiral base, such as quinine (B1679958) or (R)-1-phenylethylamine. google.comlibretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. libretexts.orgtcichemicals.com After separation, the pure enantiomer of the carboxylic acid can be recovered by treatment with a strong acid. libretexts.org

Another powerful technique is chiral chromatography. tcichemicals.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to move through the chromatography column at different rates and thus be separated. tcichemicals.commdpi.com High-performance liquid chromatography (HPLC) with a chiral column is a common application of this technique for the analytical and preparative separation of enantiomers. mst.edu Enzymatic resolution, where an enzyme selectively reacts with one enantiomer in the racemic mixture, is another effective method. google.com

| Resolution Technique | Description | Example Resolving Agent | Reference |

| Diastereomeric Salt Formation | Reaction of a racemic acid with a chiral base to form separable diastereomeric salts. | Quinine, (R)-1-phenylethylamine | google.comlibretexts.org |

| Chiral Chromatography | Separation of enantiomers based on differential interactions with a chiral stationary phase. | Teicoplanin-based CSP | mst.edu |

| Enzymatic Resolution | Use of an enzyme to selectively catalyze a reaction on one enantiomer. | Hydrolases | google.com |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of cis-3-methoxycyclohexanecarboxylic acid aims to reduce the environmental impact of the chemical processes involved. This includes using less hazardous solvents, reducing waste, and improving energy efficiency. thepharmajournal.com

A key area of focus is the replacement of traditional, often hazardous, reagents and solvents with more environmentally benign alternatives. For instance, the use of aqueous hydrogen peroxide for oxidation reactions, catalyzed by tungstic acid (H₂WO₄), presents a greener alternative to methods employing heavy metals or harsh oxidants. rsc.org This approach can be applied to the oxidation of cyclic ketones to dicarboxylic acids, a reaction type relevant to the synthesis of cyclohexanecarboxylic acid derivatives. rsc.org

Furthermore, designing synthetic routes that are more atom-economical—meaning more of the atoms from the reactants are incorporated into the final product—is a central tenet of green chemistry. Catalytic processes are inherently more atom-economical than stoichiometric reactions. The use of catalytic hydrogenation, for example, is a greener approach than using stoichiometric reducing agents. rsc.org The development of solvent-free reaction conditions is another important green chemistry strategy that can be applied to certain steps in the synthesis. rsc.org The overarching goal is to create synthetic pathways that are not only efficient and selective but also sustainable. unibo.it

Comparative Analysis of Synthetic Efficiency and Yield for cis-3-Methoxycyclohexanecarboxylic Acid

The primary methods for synthesizing cis-3-Methoxycyclohexanecarboxylic acid revolve around two main strategies: the direct hydrogenation of an aromatic precursor and a multi-step approach involving the formation of a hydroxylated intermediate followed by methylation.

Route 1: Catalytic Hydrogenation of 3-Methoxybenzoic Acid

This is the most direct approach, involving the reduction of the benzene (B151609) ring of 3-methoxybenzoic acid (also known as m-anisic acid). The efficiency of this method is highly dependent on the choice of catalyst and reaction conditions, which also influences the stereochemical outcome, i.e., the ratio of cis to trans isomers.

Platinum-based Catalysts: The hydrogenation of benzoic acid derivatives using platinum on a titanium dioxide support (Pt/TiO₂) has been shown to be highly effective, achieving full conversion under relatively mild conditions (40 °C, 10 bar H₂). nih.gov For various methyl-substituted benzoic acids, this method yields the corresponding cyclohexanecarboxylic acids with the cis-isomer being the kinetically favored product. nih.gov The reported cis/trans ratios for these related reactions vary from approximately 20:80 to 86:14, indicating that while the cis product is often favored, achieving high stereoselectivity can be challenging and is sensitive to the substrate's substitution pattern. nih.gov The primary advantage of this route is its directness (a single step), while the main challenge lies in optimizing the catalyst and conditions to maximize the yield of the desired cis-isomer and minimize the formation of the trans-isomer, which can be difficult to separate.

Rhodium-based Catalysts: Rhodium catalysts, particularly those with cyclic (amino)(alkyl)carbene (CAAC) ligands, have demonstrated high selectivity for the cis-hydrogenation of aromatic rings. tcichemicals.com These catalysts are effective for a range of substituted arenes and can operate under conditions that preserve other functional groups. tcichemicals.comresearchgate.net While specific yield data for the hydrogenation of 3-methoxybenzoic acid using these advanced catalysts is not readily available in the reviewed literature, the high cis-selectivity reported for other substrates (dr > 99:1 in some cases) suggests this could be a highly efficient method for producing the target compound. researchgate.net

Route 2: Methylation of cis-3-Hydroxycyclohexanecarboxylic Acid

This two-step pathway first involves the synthesis of cis-3-hydroxycyclohexanecarboxylic acid, followed by the methylation of the hydroxyl group.

Comparative Summary

The direct catalytic hydrogenation of 3-methoxybenzoic acid appears to be the more efficient and potentially higher-yielding route for the synthesis of cis-3-Methoxycyclohexanecarboxylic acid, primarily due to the fewer number of synthetic steps. The main challenge for this route is achieving high cis-stereoselectivity. The two-step methylation route is severely hampered by the low efficiency and yield of the synthesis of the required precursor, cis-3-hydroxycyclohexanecarboxylic acid.

Below is a data table summarizing the comparative aspects of these synthetic methodologies based on the available research findings.

| Synthetic Route | Key Steps | Catalyst/Reagent | Reported Yield | Stereoselectivity (cis:trans) | Efficiency Considerations |

| Catalytic Hydrogenation | Hydrogenation of 3-methoxybenzoic acid | Pt/TiO₂ | High conversion (for related substrates) nih.gov | Variable (e.g., 86:14 for p-methylbenzoic acid) nih.gov | Single step; requires optimization for high cis-selectivity; separation of isomers may be necessary. |

| Rhodium-CAAC complexes | High (inferred from related reactions) tcichemicals.comresearchgate.net | High cis-selectivity reported for other arenes (>99:1) researchgate.net | Single step; potentially high selectivity, reducing purification needs; catalyst can be expensive. | ||

| Methylation Route | 1. Hydrogenation of m-hydroxybenzoic acid | PtO₂ | 13.8% (after extensive purification) google.comgoogle.com | Pure cis-isomer obtained after purification | Low-yielding precursor synthesis; multi-step; extensive purification required. |

| 2. O-Methylation of cis-3-hydroxycyclohexanecarboxylic acid | Dimethyl Carbonate (DMC) / DBU | Quantitative (for flavonoids) nih.gov | Not applicable (stereocenter is pre-formed) | High-yielding second step, but overall efficiency is low due to the first step; uses greener reagents. | |

| Dimethyl Sulfate (DMS) | High (inferred) | Not applicable | High-yielding second step; hazardous reagent. |

Mechanistic Investigations of Carboxylic Acid Derivatization

The carboxylic acid group is a versatile functional handle, enabling the synthesis of a variety of derivatives, most notably esters and amides. These transformations are fundamental in modifying the compound's properties for various research applications.

The conversion of carboxylic acids to esters is a cornerstone of organic synthesis, and cis-3-Methoxycyclohexanecarboxylic acid can be readily esterified through several established protocols. The most common of these is the Fischer-Speier esterification. masterorganicchemistry.com

This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). youtube.com The mechanism proceeds through a series of reversible steps:

Protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack by the alcohol on the activated carbonyl carbon, leading to a tetrahedral intermediate. rug.nl

Proton transfer from the newly added hydroxyl group to one of the existing hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group, reforming the carbonyl double bond and yielding a protonated ester. rug.nl

Deprotonation to give the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Given the equilibrium nature of the Fischer esterification, the reaction is typically driven to completion by using the alcohol as the solvent (a large excess) or by removing the water as it is formed. rug.nl

For research applications requiring milder conditions, particularly with sensitive substrates, other esterification methods are employed. These include activation of the carboxylic acid with coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). google.com In this method, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

Table 1: Representative Esterification Conditions for Cyclohexanecarboxylic Acids

| Method | Reagents & Conditions | Mechanism Summary | Applicability Notes |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol) in excess, cat. H₂SO₄ or TsOH, heat | Acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com | Cost-effective for large scale; reversible; not suitable for acid-sensitive substrates. google.com |

| DCC/DMAP Coupling | Alcohol, DCC, cat. DMAP, aprotic solvent (e.g., CH₂Cl₂), room temp. | Formation of an O-acylisourea activated intermediate. google.com | Mild conditions; high yields; byproduct (dicyclohexylurea) can complicate purification. |

| Steglich Esterification | Alcohol, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | DCC-activated esterification accelerated by DMAP. google.com | Effective for a range of carboxylic acids and alcohols. |

The synthesis of amides from cis-3-Methoxycyclohexanecarboxylic acid is another crucial derivatization. Direct reaction with an amine is generally unfavorable and requires activation of the carboxylic acid. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.

Common methods involve the use of peptide coupling reagents. For instance, a structurally related compound, (1R,3S)-3-(5-methyl-2-p-tolyloxazol-4-ylmethoxy)cyclohexane-carboxylic acid, has been successfully amidated with t-butyl (S)-valinate hydrochloride in the presence of triethylamine. chemicalbook.com This demonstrates the feasibility of forming an amide bond from a cis-1,3-disubstituted cyclohexane carboxylic acid.

The general mechanism for amidation using a coupling agent (e.g., a carbodiimide (B86325) like EDCI) involves:

Activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate.

Nucleophilic attack by the amine on the activated carbonyl group.

Collapse of the tetrahedral intermediate and departure of the leaving group (derived from the coupling agent) to form the stable amide bond.

Table 2: General Conditions for Amidation of Carboxylic Acids

| Method | Reagents & Conditions | Mechanism Summary | Applicability Notes |

|---|---|---|---|

| Carbodiimide Coupling | Amine, Coupling Agent (e.g., EDCI, DCC), optional additive (e.g., HOBt), solvent (e.g., DMF, CH₂Cl₂) | Activation of the carboxylic acid followed by nucleophilic attack by the amine. | Widely used in peptide synthesis; byproducts may need to be removed. |

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Amine, base | Conversion to a highly reactive acyl chloride, followed by reaction with the amine. | Robust and high-yielding, but harsh conditions may not be suitable for complex molecules. |

Cyclohexane Ring Transformations and Rearrangements

The cyclohexane ring of cis-3-Methoxycyclohexanecarboxylic acid, while generally stable, can participate in specific transformations, particularly under forcing conditions or through reactions involving its unsaturated precursors.

While detailed studies specifically on cis-3-Methoxycyclohexanecarboxylic acid are not extensively documented in readily available literature, the potential for acid-catalyzed rearrangements exists. A doctoral dissertation by Harold Ivan Weingarten in 1955 specifically addressed the "Rearrangements of 3- and 4-methoxycyclohexanecarboxylic acid derivatives," indicating that this area has been subject to academic investigation. chemicalbook.com Under strong acidic conditions, protonation of the methoxy group could convert it into a potential leaving group (methanol). Subsequent loss could generate a secondary carbocation at the C3 position. This carbocation could then undergo hydride shifts or other rearrangements to form a more stable carbocation before quenching by a nucleophile, potentially leading to a mixture of isomers or rearranged products. Cis-trans isomerization is also a possibility under conditions that allow for reversible opening and closing of the ring or epimerization at one of the chiral centers.

Elimination Reactions: The methoxy group is a poor leaving group. Therefore, elimination to form an alkene is not a facile reaction. However, if the hydroxyl of the carboxylic acid were in close proximity, intramolecular lactonization might be favored over elimination. Alternatively, conversion of the methoxy group's oxygen into a better leaving group (e.g., by protonation in strong acid, as mentioned above) could facilitate an E1-type elimination to yield a cyclohexenecarboxylic acid. masterorganicchemistry.com For an E2-type elimination, a strong base would be required, and the methoxy group would need to be converted to a better leaving group; this pathway is less likely under typical conditions.

Addition Reactions: The synthesis of cis-3-Methoxycyclohexanecarboxylic acid itself can be envisioned through addition reactions to a cyclohexene (B86901) precursor. For example, the reaction of 1-methoxycyclohexene (B1584985) with various reagents can lead to 1,2-disubstituted products. The stereochemical outcome of such additions is governed by the reaction mechanism and steric factors. The synthesis of related 3-hydroxycyclohexanecarboxylic acid derivatives often involves the hydrogenation of a substituted benzoic acid, such as m-hydroxybenzoic acid, which reduces the aromatic ring to a cyclohexane ring. chemicalbook.com A similar hydrogenation of 3-methoxybenzoic acid would be a primary route to the target molecule.

Stereochemical Outcomes of Chemical Transformations

The stereochemistry of cis-3-Methoxycyclohexanecarboxylic acid is a critical factor in its reactivity.

In derivatization reactions like esterification and amidation that occur at the carboxylic acid group, the stereocenters on the cyclohexane ring (C1 and C3) are not directly involved in the reaction. Therefore, the cis-stereochemistry is expected to be retained.

In elimination reactions , the stereochemical requirement of the transition state is paramount. For example, an E2 elimination requires an anti-periplanar arrangement of the leaving group and the proton being removed. The conformational rigidity of the cyclohexane ring would dictate which, if any, protons are available for such an elimination, thus controlling the regioselectivity and stereoselectivity of the resulting alkene. masterorganicchemistry.com

Addition reactions to a precursor like a cyclohexene would yield a mixture of cis and trans isomers, the ratio of which would depend on the directing effects of the existing substituent and the steric approach of the incoming reagents. The synthesis of the pure cis isomer often requires specific stereocontrolled methods or separation from the trans isomer. chemicalbook.com For instance, the hydrogenation of an aromatic precursor often leads to a mixture of diastereomers that require separation, sometimes through laborious crystallization processes. chemicalbook.com

Reactivity Profiling in Advanced Synthetic Sequences

The reactivity of cis-3-methoxycyclohexanecarboxylic acid and its derivatives is of significant interest in the construction of complex molecular architectures, particularly in the field of medicinal chemistry. The interplay between the carboxylic acid functionality and the stereochemistry of the substituted cyclohexane ring dictates its behavior in advanced synthetic sequences, making it a valuable building block for targeted therapeutic agents.

Research in the area of metabolic disorders has highlighted the importance of substituted cyclohexanecarboxylic acids as key pharmacophores. For instance, derivatives of this scaffold have been instrumental in the development of potent and selective inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme implicated in triglyceride biosynthesis and a target for the treatment of obesity and type 2 diabetes. nih.govacs.orgbeilstein-journals.orgnih.govnih.gov The cis-configuration of substituents on the cyclohexane ring is often crucial for biological activity, influencing the molecule's ability to bind effectively to the active site of the target enzyme. nih.gov

In the synthesis of these complex inhibitors, cis-3-methoxycyclohexanecarboxylic acid or its precursors serve as a central scaffold. The carboxylic acid group provides a convenient handle for a variety of chemical transformations, primarily amide bond formations and esterifications, to append other pharmacophoric elements.

A key transformation is the coupling of the carboxylic acid with various amine-containing fragments. Standard peptide coupling reagents are employed to facilitate this transformation. The choice of coupling agent can be critical to ensure high yields and avoid side reactions, especially when dealing with complex and sterically hindered substrates.

Another significant reaction is the formation of ester linkages. For example, in the synthesis of related DGAT1 inhibitors, the Mitsunobu reaction has been utilized with a precursor, ethyl 4-hydroxycyclohexanecarboxylate, to introduce an ether linkage. acs.org This suggests that the hydroxyl group of a related precursor, cis-3-hydroxycyclohexanecarboxylic acid, can be alkylated to introduce the methoxy group, or the methoxy group itself in cis-3-methoxycyclohexanecarboxylic acid can influence the reactivity of the carboxylic acid.

The stereochemistry of the cyclohexane ring is a critical aspect of its reactivity profile. The cis relationship between the methoxy and carboxylic acid groups can influence the conformational preference of the ring, thereby affecting the accessibility of the reactive sites and the stereochemical outcome of subsequent reactions. The diastereoselective synthesis of highly substituted cyclohexanone and cyclohexanecarboxylic acid derivatives is an active area of research, underscoring the importance of controlling the stereochemistry of these scaffolds for their application in natural product synthesis and medicinal chemistry. acs.orgnih.gov

The following table summarizes the key reactions and their relevance in the context of advanced synthetic sequences involving cis-3-methoxycyclohexanecarboxylic acid and its derivatives.

| Reaction Type | Reagents & Conditions | Role in Synthetic Sequence | Research Context |

| Amide Coupling | Amine, Coupling Agents (e.g., HATU, HOBt, EDC) | Formation of amide bonds to link the cyclohexanecarboxylic acid scaffold with other pharmacophoric fragments. | Synthesis of DGAT1 inhibitors and other bioactive molecules. beilstein-journals.orgnih.gov |

| Esterification | Alcohol, Acid or Coupling Agents (e.g., DCC, DMAP) | Protection of the carboxylic acid or formation of an ester-containing target molecule. | General synthetic utility for carboxylic acids. |

| Ether Synthesis (on precursor) | Alcohol, Mitsunobu conditions (DEAD, PPh₃) | Introduction of the methoxy group or other ether linkages at the 3-position of the cyclohexane ring. | Synthesis of piperidinyl-oxy-cyclohexanecarboxylic acid derivatives for DGAT1 inhibition. acs.org |

Conformational Analysis and Stereochemical Characterization

Preferred Chair Conformations of cis-3-Methoxycyclohexanecarboxylic Acid

The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. In cis-1,3-disubstituted cyclohexanes, such as cis-3-Methoxycyclohexanecarboxylic acid, the two substituents are on the same side of the ring. This arrangement leads to two possible chair conformations that are in dynamic equilibrium through a process known as ring flipping.

The two primary chair conformations are:

Diequatorial (e,e) conformer: Both the methoxy (B1213986) and the carboxylic acid groups occupy equatorial positions. This arrangement is generally the most stable as it minimizes steric hindrance.

Diaxial (a,a) conformer: Both substituents are in axial positions. This conformation is typically less stable due to significant 1,3-diaxial interactions, where the axial substituents experience steric repulsion with the axial hydrogens at the C1 and C5 positions.

The equilibrium between these two conformers strongly favors the diequatorial form. This preference is a well-established principle in cyclohexane stereochemistry, where bulky substituents preferentially occupy the more spacious equatorial positions to alleviate steric strain. libretexts.orglibretexts.org A detailed study on the closely related cis-1,3-cyclohexanedicarboxylic acid confirms that the diequatorial conformer is overwhelmingly favored in solution. acs.org

Energy Profiles of Conformational Isomerism

In the diaxial conformation, both groups would experience destabilizing 1,3-diaxial interactions. The diequatorial conformer avoids these major steric clashes. The energy difference between the two conformers is substantial, leading to a conformational equilibrium that lies heavily on the side of the diequatorial species. For cis-1,3-dimethylcyclohexane, the diequatorial conformer is more stable than the diaxial by about 5.4 kcal/mol. pearson.com A similar or even greater energy difference can be expected for cis-3-Methoxycyclohexanecarboxylic acid due to the larger size of the carboxylic acid group compared to a methyl group.

The transition between the two chair forms proceeds through higher-energy intermediate conformations, such as the twist-boat and half-chair. The energy barrier for this ring inversion in cyclohexane itself is approximately 10-11 kcal/mol. For substituted cyclohexanes, this barrier can be slightly altered but remains in a similar range, allowing for rapid interconversion at room temperature.

Table 1: Estimated Relative Conformational Energies

| Conformer | Substituent Positions | Key Steric Interactions | Estimated Relative Energy (kcal/mol) |

|---|---|---|---|

| Diequatorial | 1-COOH (eq), 3-OCH₃ (eq) | Minimal gauche interactions | 0 (Reference) |

Note: The energy value for the diaxial conformer is an estimation based on analogous systems and A-values. The actual value would need to be determined by specific computational or experimental studies.

Dynamic Stereochemistry and Inversion Barriers

The rapid flipping between the diequatorial and diaxial chair conformations at ambient temperatures is a key aspect of the dynamic stereochemistry of cis-3-Methoxycyclohexanecarboxylic acid. This process ensures that, on a time-averaged basis, the molecule predominantly exists in its lowest energy, diequatorial state. The rate of this inversion is typically on the order of 10^4 to 10^5 times per second at room temperature.

This rapid equilibrium can be slowed or "frozen" at low temperatures, a technique often employed in Nuclear Magnetic Resonance (NMR) spectroscopy to study the individual conformers. By lowering the temperature, the signals for the axial and equatorial protons, which are averaged at room temperature, can be resolved into distinct peaks for each conformer. This allows for the direct observation of the conformational equilibrium and the calculation of the inversion barrier.

Influence of Substituents on Ring Conformation

The cis-1,3 arrangement of the methoxy and carboxylic acid groups is the primary determinant of the conformational landscape. The preference for the diequatorial conformation is a direct consequence of the steric bulk of these groups. libretexts.org The carboxylic acid group is bulkier than the methoxy group, and its placement in an axial position would lead to particularly severe steric clashes with the axial hydrogens.

Furthermore, the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the methoxy oxygen in the diaxial conformer could, in principle, offer some stabilization. However, studies on the analogous cis-1,3-cyclohexanedicarboxylic acid have shown that intramolecular hydrogen bonding does not significantly favor the diaxial form in most solvents. acs.org Therefore, steric repulsion remains the dominant factor driving the conformational preference in cis-3-Methoxycyclohexanecarboxylic acid.

Spectroscopic Techniques for Stereochemical Assignment and Conformational Studies

A combination of advanced spectroscopic methods is essential for the unambiguous determination of the stereochemistry and conformational preferences of cis-3-Methoxycyclohexanecarboxylic acid.

NMR spectroscopy is a powerful tool for elucidating the connectivity and spatial relationships of atoms within a molecule.

COSY (Correlation Spectroscopy): This 2D NMR technique reveals proton-proton coupling relationships within the molecule. For cis-3-Methoxycyclohexanecarboxylic acid, COSY spectra would help in assigning the signals of the cyclohexane ring protons by showing which protons are adjacent to each other.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the assignment of the ring carbons relative to the protons and for connecting the substituents to the ring. For instance, a correlation between the methoxy protons and the C3 carbon of the ring would confirm the attachment point of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly valuable for conformational analysis as it shows through-space correlations between protons that are close to each other, regardless of whether they are bonded. In the favored diequatorial conformer of cis-3-Methoxycyclohexanecarboxylic acid, strong NOE signals would be expected between the axial proton at C1 and the axial protons at C2 and C6, and similarly for the axial proton at C3 with the axial protons at C2 and C4. The absence of a strong NOE between the proton at C1 and the proton at C3 would further support a diequatorial arrangement, as these protons would be far apart. nih.gov

Table 2: Expected Key NMR Correlations for the Diequatorial Conformer

| NMR Experiment | Expected Key Correlations | Information Gained |

|---|---|---|

| COSY | H1-H2, H2-H3, H3-H4, etc. | Proton-proton connectivity along the ring. |

| HMBC | OCH₃ protons to C3; COOH proton to C1, C2, C6 | Confirms substituent attachment points. |

| NOESY | H1(ax) with H2(ax), H6(ax); H3(ax) with H2(ax), H4(ax) | Confirms chair conformation and relative stereochemistry. |

Since cis-3-Methoxycyclohexanecarboxylic acid is a chiral molecule, chiroptical techniques are indispensable for determining its absolute configuration (1R,3S or 1S,3R). These methods measure the differential interaction of the molecule with left and right circularly polarized light.

ECD (Electronic Circular Dichroism): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by chromophores in the molecule. The carboxylic acid group and, to a lesser extent, the methoxy group can act as chromophores. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of these groups and can be compared with theoretically calculated spectra for the R and S enantiomers to assign the absolute configuration. nih.gov

VCD (Vibrational Circular Dichroism): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized infrared light. VCD is sensitive to the entire molecular structure and provides a rich fingerprint of the molecule's chirality. By comparing the experimental VCD spectrum with quantum chemical predictions for each enantiomer, the absolute configuration can be reliably determined. nih.govresearchgate.net The combination of experimental VCD data with theoretical calculations is a powerful approach for the stereochemical elucidation of chiral molecules in solution. researchgate.net

Computational and Theoretical Studies on Cis 3 Methoxycyclohexanecarboxylic Acid

Quantum Mechanical Calculations for Geometry Optimization and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given system, providing detailed information about its electronic structure and geometry.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for predicting the electronic structure of molecules. nih.govnih.gov It is particularly effective for optimizing molecular geometries to find the most stable three-dimensional arrangement of atoms. For cis-3-Methoxycyclohexanecarboxylic acid, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to determine its lowest energy conformation. nih.govresearchgate.net

The optimization process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. This would reveal the preferred orientation of the methoxy (B1213986) and carboxylic acid groups on the cyclohexane (B81311) ring. The "cis" configuration dictates that these two substituent groups are on the same side of the ring. DFT would further elucidate the specific chair or boat conformation of the cyclohexane ring and the equatorial or axial positions of the substituents that result in the most stable structure. The optimized geometry is crucial as it forms the basis for all other computational property predictions. nih.gov

Molecular Orbital Analysis

Once the optimized geometry is obtained, a molecular orbital (MO) analysis can be performed to understand the distribution of electrons within the molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. uaeu.ac.ae For cis-3-Methoxycyclohexanecarboxylic acid, the HOMO is likely to be localized on the oxygen atoms of the carboxylic acid and methoxy groups, which are rich in electrons. The LUMO, on the other hand, might be distributed over the carbonyl group of the carboxylic acid. The analysis of these frontier orbitals would provide insights into the molecule's potential role in chemical reactions. nih.govuaeu.ac.ae

Prediction of Spectroscopic Parameters and Validation

Computational methods are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For cis-3-Methoxycyclohexanecarboxylic acid, DFT calculations can be used to predict its vibrational (Infrared and Raman), Nuclear Magnetic Resonance (NMR), and electronic (UV-Vis) spectra.

Predicted vibrational frequencies from DFT calculations, after appropriate scaling, can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to the observed absorption bands. nih.gov Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts. nih.gov These theoretical predictions can aid in the interpretation of complex experimental spectra and confirm the molecule's structure. Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov

Transition State Analysis and Reaction Energetics

Theoretical calculations are crucial for studying the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states, which are the high-energy structures that connect reactants to products. For cis-3-Methoxycyclohexanecarboxylic acid, this could involve studying its esterification, acid-base reactions, or conformational interconversions, such as the chair-flip of the cyclohexane ring.

Molecular Dynamics Simulations for Conformational Sampling

While quantum mechanical calculations provide a static picture of the most stable conformation, molecules are dynamic entities that can exist in various conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of a molecule over time. mdpi.com For cis-3-Methoxycyclohexanecarboxylic acid, MD simulations would involve solving Newton's equations of motion for the atoms in the molecule, allowing for the observation of its dynamic behavior.

These simulations can reveal the different accessible conformations, such as various chair and boat forms of the cyclohexane ring, and the rotational isomers (rotamers) of the methoxy and carboxylic acid groups. By running the simulation for a sufficient length of time (nanoseconds to microseconds), it is possible to obtain a statistical representation of the conformational ensemble and calculate the relative populations of different conformers. nih.govnih.gov This provides a more realistic picture of the molecule's behavior in a given environment, such as in solution.

Theoretical Insights into Intermolecular Interactions

The way molecules interact with each other is fundamental to their physical and chemical properties in the condensed phase. Theoretical methods can provide detailed insights into the nature and strength of intermolecular interactions. For cis-3-Methoxycyclohexanecarboxylic acid, the primary intermolecular interactions would be hydrogen bonds involving the carboxylic acid group.

Computational methods can be used to model dimers or larger clusters of the molecule to study these interactions. Quantum chemical calculations can determine the geometry and binding energy of these intermolecular complexes. mdpi.com Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize the hydrogen bonds and other weaker interactions, like van der Waals forces. mdpi.com Understanding these interactions is crucial for predicting properties such as boiling point, solubility, and crystal packing.

Data Tables

Table 1: Hypothetical DFT-Calculated Geometric Parameters for cis-3-Methoxycyclohexanecarboxylic Acid (Chair Conformation)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (ring) | ~1.54 Å |

| C=O (carboxyl) | ~1.21 Å | |

| C-O (carboxyl) | ~1.35 Å | |

| O-H (carboxyl) | ~0.97 Å | |

| C-O (methoxy) | ~1.43 Å | |

| O-CH3 (methoxy) | ~1.42 Å | |

| Bond Angle | C-C-C (ring) | ~111° |

| O=C-O (carboxyl) | ~124° | |

| C-O-H (carboxyl) | ~107° | |

| C-O-C (methoxy) | ~112° | |

| Dihedral Angle | C1-C2-C3-C(OOH) | Varies (defines chair) |

| C2-C3-C4-O(CH3) | Varies (defines chair) |

Note: These are representative values based on typical DFT calculations for similar functional groups and are not from specific literature on this compound.

Table 2: Hypothetical Predicted Spectroscopic Data for cis-3-Methoxycyclohexanecarboxylic Acid

| Spectroscopy | Feature | Predicted Value |

| IR | ν(O-H) stretch (carboxyl) | ~3400-3500 cm⁻¹ (gas phase) |

| ν(C=O) stretch (carboxyl) | ~1750-1770 cm⁻¹ (gas phase) | |

| ν(C-O) stretch (methoxy) | ~1080-1150 cm⁻¹ | |

| 1H NMR | δ(COOH) | ~10-12 ppm |

| δ(OCH₃) | ~3.3-3.5 ppm | |

| δ(CH-O) | ~3.5-3.8 ppm | |

| 13C NMR | δ(C=O) | ~175-180 ppm |

| δ(OCH₃) | ~55-60 ppm | |

| δ(C-O) | ~70-75 ppm |

Note: These are estimated chemical shifts and vibrational frequencies based on the functional groups present and are intended for illustrative purposes.

Applications of Cis 3 Methoxycyclohexanecarboxylic Acid in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Natural Product Synthesis

The cyclohexane (B81311) ring is a common structural feature in many natural products and bioactive molecules. nih.gov The synthesis of these complex targets often requires chiral building blocks, known as synthons, that introduce specific stereocenters into the final structure. Cis-3-substituted cyclohexane derivatives are particularly valuable in this regard.

While direct utilization of cis-3-methoxycyclohexanecarboxylic acid in a completed natural product synthesis is not extensively documented, its structural analogue, cis-3-hydroxycyclohexanecarboxylic acid, is recognized as a crucial building block for medicinally active compounds. google.combiosynth.com These compounds are designed to modulate lipid and carbohydrate metabolism, offering potential therapeutic applications for conditions like type II diabetes and atherosclerosis. google.com In such syntheses, the methoxy (B1213986) group in cis-3-methoxycyclohexanecarboxylic acid can be considered a protected form of the hydroxyl group, preventing unwanted reactions at that site while other transformations are carried out on the carboxylic acid moiety or other parts of the molecule.

The synthesis of optically pure forms of these building blocks is challenging, often requiring multi-step procedures to separate cis/trans isomers and resolve racemic mixtures. google.com The defined spatial relationship between the functional groups on the rigid cyclohexane core is essential for establishing the correct three-dimensional architecture required for biological activity.

Table 1: Examples of Complex Molecules Synthesized from Related Cyclohexane Scaffolds

| Target Molecule Class | Precursor Scaffold | Therapeutic Area |

|---|---|---|

| DGAT1 Inhibitors | 4-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid | Obesity nih.gov |

Role in the Synthesis of Complex Organic Architectures

The construction of complex organic architectures relies on the strategic assembly of smaller, functionalized fragments. The cyclohexane scaffold provides a robust and predictable platform for orienting substituents in three-dimensional space. youtube.com The cis-configuration of cis-3-methoxycyclohexanecarboxylic acid fixes the relative orientation of the methoxy and carboxylic acid groups, which is a critical design element in molecular construction.

This principle is demonstrated in the development of Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitors, where a cyclohexane carboxylic acid head group is a key component of potent drug candidates. nih.gov In these structures, the cyclohexane ring acts as a rigid spacer that correctly positions other parts of the molecule to interact with the enzyme's active site. The synthesis of such molecules often involves coupling the carboxylic acid group with other fragments while the rest of the cyclohexane scaffold maintains the structural integrity.

The synthesis of highly substituted cyclohexanes with multiple stereocenters is a significant challenge in organic chemistry. nih.gov Using pre-formed, stereochemically defined building blocks like cis-3-methoxycyclohexanecarboxylic acid simplifies these complex syntheses by embedding key stereochemical information early in the synthetic route, avoiding the need for less efficient stereoselective reactions at later stages.

Preparation of Functionalized Derivatives for Material Science Research

While the primary application of cis-3-methoxycyclohexanecarboxylic acid has been in the synthesis of bioactive molecules, its rigid structure also makes it a promising candidate for the development of novel materials. The cyclohexane ring can impart desirable properties such as thermal stability and rigidity to a polymer backbone. Research into other cyclohexane derivatives has shown their utility in creating materials with unique properties, such as liquid crystals and functional polymers. nih.govosti.gov

The two functional groups of cis-3-methoxycyclohexanecarboxylic acid can be selectively modified to produce monomers for polymerization. For instance, the carboxylic acid can be converted into an acyl chloride or ester for use in the synthesis of polyesters or polyamides. The resulting polymers would feature the 1,3-cis-substituted cyclohexane unit as a repeating element, influencing chain packing and morphology. This could lead to materials with enhanced glass transition temperatures or specific mechanical properties. Furthermore, derivatives of cyclohexanecarboxylic acid have been investigated for their mesomorphous (liquid-crystal) characteristics, suggesting that molecules based on this scaffold could find applications in display technologies. osti.gov

Table 2: Potential Functionalized Derivatives for Material Science

| Derivative | Potential Application | Resulting Material Class |

|---|---|---|

| cis-3-Methoxycyclohexanecarbonyl chloride | Monomer for polymerization | Polyamides, Polyesters |

| Methyl cis-3-methoxycyclohexanecarboxylate | Monomer for transesterification polymerization | Polyesters |

| (cis-3-Methoxycyclohexyl)methanol | Monomer for polyurethane or polyester synthesis | Polyurethanes, Polyesters |

Development of Novel Reagents and Catalysts Utilizing the cis-3-Methoxycyclohexanecarboxylic Acid Scaffold

The field of asymmetric catalysis heavily relies on the design of effective chiral ligands to control the stereochemical outcome of chemical reactions. researchgate.net Rigid scaffolds are highly sought after for ligand design because they reduce conformational flexibility, leading to a more defined chiral environment around the catalytic metal center and often resulting in higher enantioselectivity. acs.org

The cyclohexane framework is a well-established and successful template for chiral ligands. acs.orgnih.gov For example, ligands derived from chiral 1,2-diaminocyclohexane are widely used in asymmetric hydrogenation and other transformations. The cis-3-methoxycyclohexanecarboxylic acid scaffold offers a distinct 1,3-substitution pattern and existing chirality that can be exploited for the development of new classes of ligands and organocatalysts.

By chemically transforming the carboxylic acid and methoxy groups into coordinating atoms (e.g., phosphorus, nitrogen, or sulfur), new bidentate ligands can be synthesized. For instance, reduction of the carboxylic acid to an alcohol, followed by conversion to an amine, and subsequent transformation of the methoxy group could yield novel P,N-ligands. The specific cis-geometry would create a unique bite angle and chiral pocket, potentially offering novel reactivity or selectivity in catalytic reactions such as allylic alkylation or ketone hydrogenation.

Table 3: Potential Catalyst Scaffolds Derived from cis-3-Methoxycyclohexanecarboxylic Acid

| Transformation of Scaffold | Resulting Functional Groups | Potential Catalyst Type |

|---|---|---|

| Amidation and ether cleavage/functionalization | Amide, Phosphine | Chiral P,N-Ligand |

| Reduction to alcohol, conversion to amine | Primary Amine, Methoxy | Chiral Amino-ether Ligand |

| Curtius or Schmidt rearrangement | Amine, Methoxy | Chiral Amine Precursor |

Advanced Analytical Methodologies for Research on Cis 3 Methoxycyclohexanecarboxylic Acid

Chromatographic Methods for Purity and Isomer Separation

Chromatography is a cornerstone technique for the analysis of cis-3-Methoxycyclohexanecarboxylic acid, enabling the separation of the cis isomer from its trans counterpart and the resolution of its enantiomers.

The biological and pharmacological activities of chiral molecules are often enantiomer-specific. Consequently, the determination of the enantiomeric excess (ee) of cis-3-Methoxycyclohexanecarboxylic acid is critical. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most effective method for this purpose. nih.gov While direct chiral separation of cis-3-Methoxycyclohexanecarboxylic acid is not extensively documented, the principles are well-established from studies on similar compounds like cis-3-hydroxycyclohexanecarboxylic acid. google.comgoogle.com

The separation of enantiomers on a chiral stationary phase relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. aocs.org For carboxylic acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated with derivatives like 3,5-dimethylphenylcarbamate (e.g., Chiralpak AD), are often successful. nih.govgoogle.com The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane (B92381) or heptane) and an alcohol (like isopropanol) with a small amount of an acidic modifier (like trifluoroacetic acid), is crucial for achieving optimal resolution. The acidic modifier is necessary to suppress the ionization of the carboxylic acid group and promote interaction with the CSP.

The determination of optical purity is a critical step in the synthesis and application of chiral compounds. google.com Chiroptical sensing methods, which utilize chromophoric sensors to generate a circular dichroism (CD) signal upon interaction with a chiral acid, also present a high-throughput alternative for determining the enantiomeric ratio. nih.gov

Table 1: Representative Chiral HPLC Parameters for Carboxylic Acid Separation

| Parameter | Typical Value/Condition | Purpose |

| Column | Chiralpak AD-H, Chiralcel OD-H | Enantiomeric Separation |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid | Elution and Resolution |

| Flow Rate | 0.5 - 1.5 mL/min | Analysis Time and Efficiency |

| Detection | UV (210-220 nm) or CD Detector | Quantitation and Confirmation |

| Temperature | Ambient or controlled (e.g., 25 °C) | Reproducibility |

The synthesis of cis-3-Methoxycyclohexanecarboxylic acid often results in a mixture of cis and trans isomers. sigmaaldrich.com Preparative chromatography is essential for isolating the desired cis isomer in high purity. Column chromatography using a silica (B1680970) gel stationary phase is a common approach. wmich.edu The separation is based on the different polarities of the cis and trans isomers. The selection of an appropriate eluent system, typically a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether), is optimized to achieve the best separation. The fractions are typically monitored by thin-layer chromatography (TLC) to identify and combine those containing the pure cis isomer.

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is a powerful tool for the structural confirmation and impurity analysis of cis-3-Methoxycyclohexanecarboxylic acid. It provides information about the molecular weight and fragmentation pattern of the molecule.

The molecular weight of 3-Methoxycyclohexanecarboxylic acid is 158.19 g/mol . sigmaaldrich.com In mass spectrometry, the compound can be ionized using various techniques, with electrospray ionization (ESI) being common for polar molecules. The predicted monoisotopic mass is 158.0943 Da. uni.lu

Impurity profiling by MS involves identifying and quantifying trace impurities in a sample. These impurities can be starting materials, by-products, or degradation products. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose as it allows for the determination of the elemental composition of impurities based on their accurate mass.

Table 2: Predicted Collision Cross Section (CCS) Data for 3-Methoxycyclohexanecarboxylic acid Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 159.10158 | 133.3 |

| [M+Na]⁺ | 181.08352 | 138.4 |

| [M-H]⁻ | 157.08702 | 134.9 |

| [M+NH₄]⁺ | 176.12812 | 153.3 |

| [M+K]⁺ | 197.05746 | 138.0 |

| Data sourced from PubChemLite, calculated using CCSbase. uni.lu |

Hyphenated Techniques in Research (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis of complex mixtures containing cis-3-Methoxycyclohexanecarboxylic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. scispace.com For the GC-MS analysis of carboxylic acids like cis-3-Methoxycyclohexanecarboxylic acid, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. A common derivatization method is silylation, which converts the acidic proton into a trimethylsilyl (B98337) (TMS) group. theses.cz The resulting TMS ester is more volatile and less polar. The mass spectrum of the derivatized compound will show characteristic fragments that can be used for identification. researchgate.net For instance, the GC-MS analysis of cis-3-Aminocyclohexanecarboxylic acid has been reported in the NIST database. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that combines the separation power of HPLC with the detection capabilities of MS. theses.cznih.gov It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, and therefore, cis-3-Methoxycyclohexanecarboxylic acid can often be analyzed without derivatization. lcms.cz Reversed-phase HPLC coupled with ESI-MS is a common configuration. This technique can be used to simultaneously separate the cis and trans isomers and their potential impurities, while the mass spectrometer provides molecular weight and structural information for each separated component.

Advanced X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For cis-3-Methoxycyclohexanecarboxylic acid, single-crystal X-ray diffraction would provide unambiguous confirmation of the cis stereochemistry of the methoxy (B1213986) and carboxylic acid groups on the cyclohexane (B81311) ring. It would also reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties in the crystal lattice.

While specific crystallographic data for cis-3-Methoxycyclohexanecarboxylic acid is not publicly available, studies on similar molecules, such as cyclohexane-1, 3 cis, 5 cis-tricarboxylic acid, have been successfully conducted using powder X-ray diffraction data. researchgate.net These studies demonstrate the utility of X-ray diffraction in elucidating the solid-state conformation and supramolecular assembly of cyclohexane carboxylic acid derivatives. The data obtained from such an analysis is crucial for understanding the physical properties of the solid material and for computational modeling studies.

Future Directions and Emerging Research Avenues

Exploration of Novel Biocatalytic Pathways for Synthesis

The demand for greener and more selective chemical manufacturing has propelled biocatalysis to the forefront of synthetic chemistry. nih.govresearchgate.net Enzyme-catalyzed reactions offer significant advantages over traditional chemical methods, including high enantioselectivity and regioselectivity, mild reaction conditions (ambient temperature and pressure), and the circumvention of complex protection-deprotection steps. researchgate.netnih.gov For a chiral molecule like cis-3-Methoxycyclohexanecarboxylic acid, biocatalysis presents a powerful tool for developing highly efficient and sustainable synthetic pathways.

Future research will likely focus on discovering and engineering enzymes capable of producing the target molecule or its key precursors with high fidelity. An area of particular interest is the enzymatic resolution of racemic mixtures or the asymmetric desymmetrization of prochiral substrates. pharmasalmanac.com For instance, hydrolases such as lipases and esterases have been successfully used to prepare optically pure cis-configured 3-hydroxycyclohexanecarboxylic acid derivatives, which are direct precursors to the methoxy (B1213986) analogue. google.com A potential biocatalytic route could involve the stereoselective hydrolysis of a racemic ester of 3-methoxycyclohexanecarboxylic acid, yielding one enantiomer as the acid and leaving the other as the unreacted ester, allowing for easy separation.

Furthermore, the discovery of novel enzyme classes from diverse microbial sources continues to expand the synthetic chemist's toolbox. researchgate.net Research into enzymes involved in the anaerobic degradation of cyclohexanecarboxylic acid has identified unique CoA transferases and dehydrogenases that operate on the cyclohexane (B81311) ring. nih.govnih.gov Harnessing such enzymes, or engineering them through directed evolution, could lead to entirely new pathways for synthesizing functionalized cyclic acids. nih.gov Carboxylic Acid Reductases (CARs), which convert carboxylic acids to aldehydes, could also be integrated into multi-enzyme cascades to produce novel derivatives. researchgate.net

Table 1: Potential Enzyme Classes for Biocatalytic Synthesis

| Enzyme Class | Potential Reaction | Advantage for Synthesis | Research Focus |

|---|---|---|---|

| Lipases/Esterases | Kinetic resolution of racemic esters of 3-methoxycyclohexanecarboxylic acid. rsc.org | High enantioselectivity, commercially available enzymes. | Screening enzyme libraries for optimal activity and selectivity; immobilization for reuse. nih.gov |

| Dehydrogenases | Stereoselective oxidation/reduction of a hydroxyl precursor to set the cis-stereochemistry. | Excellent control over stereocenters, cofactor regeneration systems. | Engineering enzymes for specific substrate acceptance and improved stability. |

| CoA Ligases/Transferases | Activation of the cyclohexane carboxylate for subsequent enzymatic modifications. nih.gov | Taps into natural metabolic pathways for cyclic compounds. | Discovery of novel enzymes from extremophiles or anaerobic organisms. nih.gov |

| Methyltransferases | Regio- and stereoselective methylation of a 3-hydroxycyclohexanecarboxylic acid precursor. | Direct and potentially highly selective C-O bond formation. | Identifying enzymes that accept cyclic alcohol substrates. |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of fine chemicals and active pharmaceutical ingredients. rsc.orgnih.gov Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction efficiency, improved safety (especially when handling hazardous intermediates), and greater scalability. rsc.org These attributes make it an ideal platform for optimizing the synthesis of cis-3-Methoxycyclohexanecarboxylic acid.

Automated synthesis platforms, integrated with flow reactors and real-time analytical technologies (like in-line IR or NMR spectroscopy), would enable high-throughput experimentation. researchgate.net This allows for the rapid optimization of reaction conditions (e.g., catalyst loading, residence time, temperature) and the rapid synthesis of a library of derivatives for screening purposes.

Table 2: Comparison of Batch vs. Flow Synthesis for a Hypothetical Hydrogenation Step

| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow |

|---|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | High surface-area-to-volume ratio; excellent heat dissipation. | Improved safety and prevention of side reactions. rsc.org |

| Mass Transfer | Dependent on stirring efficiency; may be inefficient for gas-liquid reactions. | Efficient mixing and short diffusion distances. | Higher reaction rates and yields. |

| Scalability | Often requires re-optimization; safety concerns increase with scale. | Achieved by running the reactor for longer ("scaling out") or using larger reactors. researchgate.net | More predictable and linear scale-up. |

| Safety | Large volumes of hazardous materials (e.g., H₂ gas, solvents). | Small reactor hold-up volume minimizes risk. | Inherently safer process. rsc.org |

| Process Control | Difficult to precisely control temperature and concentration profiles. | Precise, automated control over all parameters. | High reproducibility and product quality. researchgate.net |

Advanced Computational Design of Derivatives with Tailored Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with specific, tailored properties before they are ever synthesized in a lab. nih.gov For cis-3-Methoxycyclohexanecarboxylic acid, computational methods can be used to explore a vast chemical space of potential derivatives, predicting their biological activity, physicochemical properties, and interactions with target macromolecules.

Techniques such as molecular docking and virtual screening can be employed to design derivatives that bind to a specific enzyme or receptor. nih.gov For example, if the goal is to develop an enzyme inhibitor, a library of virtual derivatives of cis-3-Methoxycyclohexanecarboxylic acid could be docked into the active site of a target protein. The calculations would predict the binding affinity and orientation of each derivative, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov

Molecular dynamics (MD) simulations provide a deeper understanding of how these derivatives behave over time in a biological environment, assessing the stability of the molecule-protein complex in the presence of water and ions. nih.gov Furthermore, quantum chemical calculations can be used to characterize the electronic structure and conformational preferences of the molecules, providing critical insights that correlate molecular structure with functional activity. nih.gov This was demonstrated in a study of a related cis-cyclohexanecarboxylic acid derivative, where computational analysis was key to understanding its activity as a receptor modulator. nih.gov

Table 3: Computational Techniques for Derivative Design

| Technique | Application | Information Gained |

|---|---|---|

| Virtual High-Throughput Screening (vHTS) | Rapidly screen large virtual libraries of derivatives against a biological target. | A ranked list of potential "hit" compounds for further study. nih.gov |

| Molecular Docking | Predict the preferred binding mode and affinity of a derivative within a receptor or enzyme active site. | Structure-activity relationships (SAR), key binding interactions (e.g., hydrogen bonds). |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the molecule and its complex with a target over time. | Stability of binding, conformational changes, role of solvent. nih.gov |

| Quantum Mechanics (QM) Calculations | Determine electronic properties, reaction energetics, and stable conformations. | Accurate molecular geometry, charge distribution, reaction mechanisms. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Build mathematical models that correlate chemical structure with biological activity. | Predictive models to estimate the activity of unsynthesized derivatives. |

Development of Responsive Materials Incorporating the Methoxycyclohexanecarboxylic Acid Moiety

"Smart" or "responsive" polymers are materials that undergo significant, reversible changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. taylorfrancis.com The carboxylic acid functional group is a common component of pH-responsive polymers, as its state of protonation can be controlled by the ambient pH. oulu.fi The cis-3-Methoxycyclohexanecarboxylic acid moiety is an excellent candidate for incorporation into such materials.

By polymerizing this molecule (or a derivative), it is possible to create materials where the carboxylic acid groups act as pH-sensitive switches. At low pH, the carboxylic acid groups are protonated (-COOH) and can form hydrogen bonds, often leading to a collapsed, hydrophobic polymer state. sci-hub.st As the pH increases, the groups deprotonate to form carboxylates (-COO⁻), leading to electrostatic repulsion between the polymer chains. sci-hub.st This repulsion causes the material to swell and become more hydrophilic.

The presence of the methoxy group and the cyclohexane ring would add hydrophobicity and steric bulk to the polymer backbone, allowing for fine-tuning of the exact pH at which this transition occurs. oulu.fi This enables the design of materials with precisely controlled responsive behavior. Potential applications are vast and include:

Drug Delivery Systems: Hydrogels that swell and release an encapsulated drug only at the specific pH of a target tissue (e.g., a tumor microenvironment).

Sensors: Materials that undergo a detectable change (e.g., color or volume) in response to a specific pH change.

Smart Surfaces: Surfaces that can switch between being hydrophobic and hydrophilic, controlling cell adhesion or fluid flow.

Table 4: Design of Responsive Materials

| Stimulus | Role of the Methoxycyclohexanecarboxylic Acid Moiety | Polymer System | Potential Application |

|---|---|---|---|

| pH | The carboxylic acid group acts as the pH-responsive trigger via protonation/deprotonation. sci-hub.st | Hydrogels, nanocapsules, polymer brushes. oulu.fi | Targeted drug delivery, biosensors. |

| Temperature | The cyclohexane and methoxy groups can influence the lower critical solution temperature (LCST) when copolymerized with thermo-responsive monomers like N-isopropylacrylamide (NIPAAm). | Thermo-responsive polymers. | Cell sheet engineering, reversible gels. |

| Dual-Stimuli (pH/Temp) | The moiety provides both pH-sensitivity and modulates the hydrophobic/hydrophilic balance affecting thermal response. | Copolymers incorporating both pH and thermo-sensitive units. | Highly specific environmental sensors and actuators. oulu.fi |

Q & A

Q. What synthetic methodologies are commonly employed for cis-3-Methoxycyclohexanecarboxylic acid, and how do reaction conditions influence yield and stereochemical purity?

Methodological Answer: The synthesis of cis-3-Methoxycyclohexanecarboxylic acid typically involves functionalizing a cyclohexane ring with methoxy and carboxylic acid groups in a cis configuration. Key approaches include:

- Ring-Opening Reactions : Epoxide intermediates derived from cyclohexene derivatives can be selectively hydrolyzed under acidic or basic conditions to introduce hydroxyl groups, which are then methylated and oxidized to carboxylic acids .

- Catalytic Hydrogenation : Unsaturated precursors (e.g., cyclohexenecarboxylic acid derivatives) are hydrogenated using chiral catalysts to achieve the desired stereochemistry .

- Stereoselective Alkylation : Methoxy groups can be introduced via Mitsunobu reactions or SN2 mechanisms, ensuring retention of configuration .

Q. Critical Factors :

- Catalyst Choice : Palladium or ruthenium catalysts with chiral ligands (e.g., BINAP) improve enantiomeric excess (ee) .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Purification : Reverse-phase HPLC or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most reliable for confirming the cis configuration and structural integrity of cis-3-Methoxycyclohexanecarboxylic acid?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Vicinal coupling constants (J = 2–4 Hz) between methoxy and carboxylic acid protons confirm cis stereochemistry. Integration ratios validate substituent positions .

- ¹³C NMR : Chemical shifts for the methoxy carbon (δ ~55–60 ppm) and carboxylic acid carbon (δ ~170–175 ppm) verify functional groups .

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O stretch of methoxy) confirm functional groups .

- X-ray Crystallography : Resolves absolute configuration but requires high-quality single crystals .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of cis-3-Methoxycyclohexanecarboxylic acid derivatives in enzyme inhibition studies?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina simulates ligand-receptor interactions. For example, the methoxy group’s electron-donating effects may enhance binding to hydrophobic enzyme pockets .

- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ values) with inhibitory activity. Methoxy groups with +M effects improve binding affinity in cyclooxygenase (COX) inhibition .

- MD Simulations : Assess stability of ligand-enzyme complexes over nanosecond timescales to identify key hydrogen bonds or π-π interactions .

Q. What experimental strategies resolve contradictions in reported enantiomeric excess (ee) values for cis-3-Methoxycyclohexanecarboxylic acid synthesized via asymmetric catalysis?

Methodological Answer:

- Analytical Validation :

- Catalyst Optimization : Screen ligands (e.g., Josiphos, BINOL) to improve stereoselectivity. For example, bulky ligands reduce racemization .

- Reaction Monitoring : In-situ IR or Raman spectroscopy tracks intermediate formation and catalyst turnover rates .

Q. How can researchers design in vitro assays to evaluate the pharmacokinetic properties of cis-3-Methoxycyclohexanecarboxylic acid?

Methodological Answer:

- Permeability Assays :

- Caco-2 Cell Monolayers : Measure apical-to-basolateral transport to predict intestinal absorption. Methoxy groups may enhance lipophilicity but reduce solubility .

- Metabolic Stability :

- Protein Binding :

- Equilibrium Dialysis : Determine plasma protein binding (%) using radiolabeled compounds. High binding (>90%) may limit free drug availability .

Q. What strategies mitigate challenges in scaling up the enantioselective synthesis of cis-3-Methoxycyclohexanecarboxylic acid for preclinical studies?

Methodological Answer:

- Continuous Flow Chemistry : Enhances reproducibility and reduces reaction times compared to batch processes .

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., temperature, catalyst loading) using software like MODDE. For example, a 2³ factorial design identifies critical interactions .

- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to improve sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |